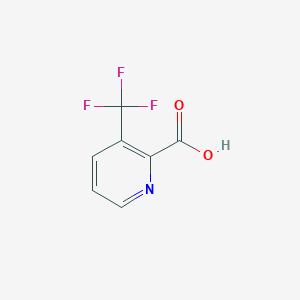

3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWLBOPLZYJGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530647 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87407-12-3 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-carboxylic Acid

CAS Number: 87407-12-3

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and agrochemical research. The document details its physicochemical properties, synthesis methodologies, spectroscopic data, and its significant role as a synthetic intermediate. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

This compound, also known as 3-(trifluoromethyl)-2-picolinic acid, is a fluorinated heterocyclic compound.[1] The strategic incorporation of the trifluoromethyl (-CF3) group into the pyridine-2-carboxylic acid scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in the design of bioactive molecules.[2]

A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 87407-12-3 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Alternate Names | 3-(Trifluoromethyl)-2-picolinic acid | [1] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethyl-substituted pyridines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals.[3] Several general strategies exist for the preparation of these compounds, including the introduction of a trifluoromethyl group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[3]

For this compound, a common and logical synthetic route involves the hydrolysis of the corresponding nitrile, 2-cyano-3-(trifluoromethyl)pyridine. This precursor can be synthesized through various methods, often starting from 3-picoline.[4]

Experimental Protocol: Hydrolysis of 2-Cyano-3-(trifluoromethyl)pyridine

While a specific detailed protocol for the hydrolysis of 2-cyano-3-(trifluoromethyl)pyridine to the corresponding carboxylic acid was not found in the provided search results, a general procedure for the hydrolysis of cyanopyridines can be adapted. This process typically involves heating the cyanopyridine with a strong acid or base.

General Procedure (Acid Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-3-(trifluoromethyl)pyridine in a suitable concentrated acid, such as sulfuric acid or hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the carboxylic acid. The product can then be collected by filtration or extracted with an appropriate organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

General Procedure (Base Hydrolysis):

-

Reaction Setup: In a round-bottom flask with a reflux condenser, suspend or dissolve 2-cyano-3-(trifluoromethyl)pyridine in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux until the reaction is complete, as indicated by TLC.

-

Workup: Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

The following diagram illustrates the general workflow for the synthesis of this compound.

General synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. Below are the expected characteristic signals based on general principles of NMR and IR spectroscopy for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carboxyl carbon is expected in the 165-185 ppm region.[6][7] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the characteristic region for a CF₃ group attached to an aromatic ring.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer.[10][11]

-

A strong C=O stretching band for the carboxylic acid, typically between 1710 and 1760 cm⁻¹.[10][11]

-

C-F stretching bands associated with the trifluoromethyl group, usually found in the 1100-1350 cm⁻¹ region.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1450-1640 cm⁻¹ range.[12]

-

An O-H bending (wag) peak, which is often broad, around 900-960 cm⁻¹.[13]

Mass Spectrometry (MS)

In electron impact mass spectrometry, the molecular ion peak (M+) is expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[14] The presence of the trifluoromethyl group will also influence the fragmentation pattern.

Applications in Research and Drug Development

Trifluoromethyl-substituted pyridines are a prominent structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific biological targets or signaling pathways directly modulated by this compound are not extensively detailed in the available literature, its structural analogs and derivatives have shown significant biological activities. Pyridine carboxylic acids, in general, are known to act as enzyme inhibitors.[1][15] For instance, derivatives of trifluoromethyl-anilino-pyridine-carboxylic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[16]

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules. Its carboxylic acid and pyridine nitrogen functionalities provide reactive handles for various chemical transformations, such as amidation and esterification, allowing for the construction of diverse chemical libraries for drug discovery and agrochemical development.

The following diagram illustrates the logical relationship of how the structural features of this compound contribute to its utility in drug design.

Structural features and their impact on drug design applications.

References

- 1. scbt.com [scbt.com]

- 2. dovepress.com [dovepress.com]

- 3. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid [benchchem.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-carboxylic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyridine-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines key synthetic methodologies for related structures, and explores its role in bioactive applications, including its influence on biological signaling pathways.

Core Physicochemical Properties

This compound is a solid, crystalline compound. The incorporation of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, which are key determinants of its biological activity.[1]

| Property | Value | Reference |

| Molecular Weight | 191.11 g/mol | [2] |

| Molecular Formula | C₇H₄F₃NO₂ | |

| CAS Number | 87407-12-3 | [1] |

| Alternate Names | 3-(Trifluoromethyl)-2-picolinic acid | [1] |

Synthetic Methodologies: A Review of Key Protocols

The synthesis of trifluoromethylpyridine derivatives is a cornerstone for the development of novel pharmaceuticals and agrochemicals.[3] While specific protocols for this compound are proprietary, the following established methods for analogous structures are widely employed in the field.

Halogen Exchange and Functional Group Interconversion

A prevalent strategy for the synthesis of trifluoromethylpyridines involves the conversion of a trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction. This is often followed by further functionalization.

Experimental Protocol Example: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This multi-step synthesis is a common pathway for producing key intermediates.[3][4]

-

Chlorination: 2-chloro-5-methylpyridine is subjected to liquid-phase chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[3][4]

-

Fluorination: The resulting trichloromethyl intermediate undergoes vapor-phase fluorination to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.[3][4]

A simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst (e.g., iron fluoride) can also be employed.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds, crucial for the synthesis of many bioactive molecules.

Experimental Protocol Example: Buchwald-Hartwig Amination for the Synthesis of a Flunixin Metabolite

This protocol illustrates the formation of an anilino-pyridine linkage.[5]

-

Reaction Setup: A reaction vessel is charged with 2-chloropyridine-3-carboxylic acid, 3-amino-2-methylbenzotrifluoride, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene.[5]

-

Reaction Conditions: The mixture is heated at a controlled temperature (e.g., 110°C) for a specified duration (e.g., 18 hours).[5]

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography or recrystallization.[5]

Biological Significance and Signaling Pathways

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Trifluoromethylpyridines have found applications as active ingredients in both pharmaceuticals and agrochemicals.[3]

Herbicide-like Activity via Auxin Pathway Disruption

A metabolite of the fungicide fluopyram, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, has been identified as the causative agent for growth disorders in grapevines.[6] This compound exhibits auxin-like herbicide activity, leading to symptoms such as leaf epinasty and impaired berry development in a dose-dependent manner.[6] This suggests an interaction with and disruption of the plant's auxin signaling pathway.

Caption: Logical flow of auxin-like herbicide action.

Potential as Neuropeptide-Y Receptor Antagonists

Derivatives of 2-pyridone, a related heterocyclic core, have been evaluated as antagonists for the neuropeptide-Y (NPY) receptor Y5.[7] Antagonism of the NPY Y5 receptor is a therapeutic strategy for the treatment of obesity, as it can lead to a significant inhibition of food intake.[7] This highlights a potential application of trifluoromethylpyridine derivatives in metabolic disease research.

Caption: Signaling pathway of NPY Y5 receptor antagonism.

Conclusion

This compound and its derivatives are valuable building blocks in the design of new bioactive molecules. Their unique properties, conferred by the trifluoromethyl group, make them attractive scaffolds for drug discovery and agrochemical development. The synthetic methodologies outlined, along with the understanding of their interactions with biological pathways, provide a solid foundation for further research and application in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid [benchchem.com]

- 6. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(Trifluoromethyl)pyridine-2-carboxylic Acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, making this scaffold highly valuable in medicinal chemistry. This document details a common and effective two-step synthesis route, commencing from a readily available halogenated pyridine precursor.

Core Synthesis Pathway

The most prevalent and practical synthetic route to this compound involves a two-step sequence:

-

Cyanation: Nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a cyanide group.

-

Hydrolysis: Conversion of the resulting nitrile functionality into a carboxylic acid.

A logical starting material for this pathway is 2-chloro-3-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom facilitates nucleophilic aromatic substitution at the 2-position.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, from the starting material to the final product.

Caption: Synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound. The data is compiled from analogous reactions found in the literature and should be considered representative.

Table 1: Cyanation of Halogenated Pyridines

| Starting Material | Cyanating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Sodium Cyanide | 4-Dimethylaminopyridine | Propionitrile | Reflux | 5 | 73-84 | [1] |

| 2-bromo-3-trifluoromethyl-5-nitropyridine | Potassium Ferrocyanide | Palladium Acetate/dppf | DMF | Reflux | 20 | 95 | [2] |

| 2-fluoro-3-chloro-5-trifluoromethyl pyridine | Sodium Cyanide | Benzyltriethylammonium chloride | Dichloroethane | 20 | 10 | ~90 | [3] |

Table 2: Hydrolysis of Cyanopyridines

| Starting Material | Hydrolysis Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Cyanopyridine | NaOH (aq) | 100-130 | Not specified | High | [4] |

| 2-Cyanopyridine | High-temperature water | 190-250 | Not specified | Quantitative | [5] |

| Ethanenitrile | Dilute HCl (aq) | Reflux | Not specified | High | [6] |

| Ethanenitrile | NaOH (aq), then acid workup | Reflux | Not specified | High | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from procedures for structurally similar compounds and should be optimized for the specific substrate.

Step 1: Synthesis of 3-(Trifluoromethyl)picolinonitrile (Adapted Protocol)

This procedure is adapted from the cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

Materials:

-

2-chloro-3-(trifluoromethyl)pyridine

-

Sodium cyanide (NaCN)

-

4-Dimethylaminopyridine (DMAP)

-

Propionitrile

-

2M Hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), 4-dimethylaminopyridine (0.1-0.2 eq), and propionitrile as the solvent.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

In a separate flask, prepare a solution of sodium cyanide (1.2-1.5 eq) in a minimal amount of water.

-

Carefully add the aqueous sodium cyanide solution to the reaction mixture.

-

Stir the resulting mixture at room temperature for 5-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and 2M HCl to remove residual DMAP.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(Trifluoromethyl)picolinonitrile.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Adapted Protocol)

This procedure outlines both acidic and basic hydrolysis methods, adapted from general procedures for 2-cyanopyridine hydrolysis.[4][6]

Method A: Acidic Hydrolysis

Materials:

-

3-(Trifluoromethyl)picolinonitrile

-

Concentrated sulfuric acid (H2SO4) or concentrated hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, add 3-(Trifluoromethyl)picolinonitrile (1.0 eq) and a 50-70% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux (typically 100-120°C) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 2-3. The product may precipitate at this point.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Basic Hydrolysis

Materials:

-

3-(Trifluoromethyl)picolinonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-(Trifluoromethyl)picolinonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3. The product should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

If the product does not precipitate, extract the acidified aqueous layer with an organic solvent, dry the combined organic layers, and concentrate as described in the acidic hydrolysis method.

Logical Relationships and Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hou.usra.edu [hou.usra.edu]

An In-Depth Technical Guide to 3-(Trifluoromethyl)picolinic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of trifluoromethyl-substituted picolinic acids, with a specific focus on the readily available isomer, 6-(trifluoromethyl)pyridine-2-carboxylic acid. The inclusion of the trifluoromethyl group significantly influences the physicochemical and biological properties of the parent picolinic acid molecule, making it a valuable scaffold in pharmaceutical and agrochemical research. This document collates available data on its properties, synthesis, spectral characterization, and biological activities to serve as a vital resource for professionals in drug discovery and development.

Physicochemical Properties

The introduction of a trifluoromethyl group imparts unique electronic properties and increased lipophilicity to the picolinic acid structure. While data for the specific 3-(trifluoromethyl) isomer is sparse, the well-characterized 6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7) provides a reliable reference for the general properties of this class of compounds.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 131747-42-7 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 154-158 °C | [3][4] |

| Boiling Point | 263 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| pKa | 3.21 ± 0.10 (Predicted) | [3] |

| LogP | 1.36 | [2] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |

| Refractive Index | 1.475 | [2] |

Experimental Protocols

General Synthesis of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid

A common synthetic route to 6-(trifluoromethyl)pyridine-2-carboxylic acid involves the hydrolysis of a suitable precursor, such as the corresponding ester or nitrile. The following is a generalized protocol based on available information.

Protocol: Hydrolysis of a 6-(Trifluoromethyl)picolinate Ester

-

Reaction Setup: To a solution of the starting ester (e.g., methyl 6-(trifluoromethyl)picolinate) in a suitable solvent mixture (e.g., methanol/water), add a stoichiometric excess of a base (e.g., sodium hydroxide).

-

Reaction Conditions: Heat the reaction mixture at reflux for a specified period (e.g., 1.5 hours) to ensure complete hydrolysis.

-

Workup: After cooling the reaction to room temperature, dilute the mixture with brine and wash with an organic solvent (e.g., toluene) to remove any unreacted starting material.

-

Acidification and Extraction: Acidify the aqueous phase to a pH of 2 with a strong acid (e.g., concentrated hydrochloric acid). Extract the resulting acidic aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.

It is imperative for researchers to consult specific literature for precise stoichiometry, reaction times, and purification methods.

Spectral Data

The following are characteristic spectral features anticipated for trifluoromethyl-substituted picolinic acids, based on general principles and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several key absorptions:

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption should appear between 1760 and 1690 cm⁻¹ for the carbonyl group.[5]

-

C-O Stretch: A medium intensity band is anticipated in the 1320-1210 cm⁻¹ range.[5]

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the region of 1350-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns would be indicative of the substitution pattern. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon (δ ~165-185 ppm), the aromatic carbons of the pyridine ring, and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aromatic ring.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.11 for C₇H₄F₃NO₂). Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH) and potentially the trifluoromethyl group (-CF₃).

Biological Activity and Mechanism of Action

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity of molecules.[6] While specific biological data for 3-(trifluoromethyl)picolinic acid is limited, research on related structures provides valuable insights.

Trifluoromethyl-substituted pyridine carboxylic acids are utilized as building blocks in the synthesis of a wide range of biologically active compounds, including herbicides and pharmaceuticals.[7] For instance, they are precursors to compounds that act as herbicides, vanilloid receptor antagonists, and calcium channel blockers.[8]

A study on a Zinc(II) complex of 5-(trifluoromethyl)pyridine-2-carboxylic acid demonstrated its ability to bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). The binding to DNA was found to occur via an intercalation mode.[9][10] This suggests that trifluoromethylpicolinic acid derivatives have the potential to interact with biological macromolecules, a key feature for drug candidates.

The general workflow for investigating the biological activity of such a compound is outlined below.

Conclusion

Trifluoromethyl-substituted picolinic acids represent a class of compounds with significant potential in the development of new pharmaceuticals and agrochemicals. The data presented in this guide for 6-(trifluoromethyl)pyridine-2-carboxylic acid highlights the key physicochemical properties and provides a foundation for further research and development. The presence of the trifluoromethyl group offers a strategic advantage for molecular design, and a systematic investigation into the biological activities and mechanisms of action of these compounds is warranted. This guide serves as a starting point for researchers to explore the promising therapeutic and commercial applications of this important chemical scaffold.

References

- 1. 6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. 2-Trifluoromethyl-6-pyridinecarboxylic acid | 131747-42-7 [chemicalbook.com]

- 4. 6-(Trifluoromethyl)pyridine-2-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 9. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

Spectroscopic Profile of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-(Trifluoromethyl)pyridine-2-carboxylic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of experimentally acquired spectra in public domains, this document combines known physical properties with predicted spectroscopic data to offer a comprehensive analytical profile. It also outlines standardized experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 87407-12-3 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₄F₃NO₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 191.11 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | 110-113 °C (decomposes) | Oakwood Chemical, Lab Pro Inc. |

| Appearance | White to light yellow powder/crystal | TCI EUROPE N.V. |

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted using established spectroscopic principles and database information for structurally similar compounds. These predictions serve as a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.6 - 8.8 | Doublet of doublets | H6 |

| ~8.1 - 8.3 | Doublet of doublets | H4 |

| ~7.6 - 7.8 | Triplet | H5 |

| ~10 - 13 | Broad Singlet | COOH |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will appear significantly downfield, while the trifluoromethyl carbon will be split into a quartet due to coupling with the fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~165 - 170 | Singlet | C=O (Carboxylic Acid) |

| ~150 - 155 | Singlet | C2 |

| ~145 - 150 | Singlet | C6 |

| ~135 - 140 | Singlet | C4 |

| ~125 - 130 | Quartet (¹JCF ≈ 270-280 Hz) | CF₃ |

| ~120 - 125 | Singlet | C5 |

| ~115 - 120 | Quartet (²JCCF ≈ 30-40 Hz) | C3 |

¹⁹F NMR (Fluorine NMR): The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1400-1450 | Medium | C-C stretching (Pyridine ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1100-1200 | Strong, Broad | C-F stretch (Trifluoromethyl group) |

| 900-950 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Interpretation |

| 191 | [M]⁺ (Molecular ion) |

| 174 | [M - OH]⁺ |

| 146 | [M - COOH]⁺ |

| 122 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.

-

Filter the solution through a pipette with a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

If quantitative analysis is required, an internal standard can be added.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

-

Mass Spectrometry (High-Resolution)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

-

-

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule. Both positive and negative ion modes should be tested.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) can be performed to elucidate fragmentation patterns by selecting the molecular ion for collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the elemental formula (C₇H₄F₃NO₂).

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS RN: 87407-12-3), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 3-(trifluoromethyl)picolinic acid, is a fluorinated heterocyclic compound.[1][2][3] Its properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 87407-12-3 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 125-130°C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification and associated hazard statements.

| Classification | Code | Description | Pictogram | Signal Word | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning | [5] |

| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning | [4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning | [4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 | Warning | [4] |

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be followed diligently.[4][5] Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P270: Do not eat, drink or smoke when using this product.[4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

| Body Part | Protective Equipment | Specifications |

| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect for degradation before use. |

| Eyes/Face | Safety goggles and/or face shield | Must be worn to protect against dust particles and splashes. |

| Body | Laboratory coat | Should be worn at all times to prevent skin contact. |

| Respiratory | Dust mask or respirator | Use a NIOSH-approved respirator when engineering controls are not sufficient to control airborne dust. |

General Handling Workflow

The following workflow outlines the standard procedure for handling this solid chemical in a laboratory setting.

Storage

Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and store locked up.[4] Avoid direct sunlight and heat sources.

Emergency Procedures

First Aid Measures

| Exposure | First Aid Procedure | Reference |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell. | [4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell. | [4] |

| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention. | [4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4] |

Accidental Release Measures

In the event of a spill, follow the emergency response procedure outlined below.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous combustion products: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be formed.[6]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4][5] Do not allow the product to enter drains.[5]

This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are trained in its proper handling and emergency procedures.

References

A Technical Guide to the Solubility of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information, predicted solubility trends based on structural analogs, and detailed experimental protocols for determining its solubility. This document is intended to be a valuable resource for scientists and researchers, enabling them to effectively utilize this compound in their work.

Introduction to this compound

This compound, also known as 3-(trifluoromethyl)-2-picolinic acid, is a fluorinated pyridine derivative with the chemical formula C₇H₄F₃NO₂. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and, consequently, the solubility of the parent pyridine-2-carboxylic acid (picolinic acid). Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and biological assays.

Qualitative and Predicted Solubility Profile

While specific quantitative data is scarce, qualitative information suggests that this compound is slightly soluble in water, and also has slight solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).

To provide a more insightful perspective, we can analyze the solubility of a structurally similar compound, picolinic acid. A study on picolinic acid revealed it to be highly soluble in water, moderately soluble in ethanol, and sparingly soluble in acetonitrile. The introduction of a trifluoromethyl group at the 3-position is expected to decrease its polarity and hydrogen bonding capability compared to picolinic acid. Consequently, the solubility of this compound in polar protic solvents like water and ethanol is predicted to be lower than that of picolinic acid. Conversely, its solubility in less polar and aprotic solvents may be enhanced.

Table 1: Quantitative Solubility of Picolinic Acid in Various Solvents at Different Temperatures. [1]

| Solvent | Temperature (K) | Solubility (g/kg of solvent) |

| Water | ~293 | 862.5 |

| Ethanol | ~293 | 57.1 |

| Acetonitrile | ~293 | 17.0 |

Note: This data is for the related compound picolinic acid and serves as a proxy for predicting the behavior of this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved solute is determined. The solubility is then calculated and expressed as g/L or mol/L.

UV-Vis Spectrophotometry

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive method for determining solubility. This technique relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert law.

Methodology:

-

Determine Maximum Wavelength (λmax): A dilute solution of this compound in the chosen solvent is scanned with a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance. Aromatic compounds typically exhibit strong absorption in the UV region.

-

Create a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Prepare Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method.

-

Sample Analysis: A sample of the clear, saturated solution is carefully diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Calculate Solubility: The concentration of the diluted sample is determined from the calibration curve. The original concentration of the saturated solution, which represents the solubility, is then calculated by accounting for the dilution factor.

Influence of the Trifluoromethyl Group on Solubility

The introduction of a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring has a profound impact on the physicochemical properties of the molecule, including its solubility.

The trifluoromethyl group is highly electronegative and bulky. Its effects on solubility can be summarized as follows:

-

Reduced Polarity: The -CF₃ group can decrease the overall polarity of the molecule compared to a hydrogen atom.

-

Disruption of Hydrogen Bonding: The steric bulk of the -CF₃ group may hinder the intermolecular hydrogen bonding that is prominent in picolinic acid, particularly in the solid state and in protic solvents.

-

Increased Lipophilicity: The fluorinated group increases the lipophilicity (fat-solubility) of the molecule.

These factors collectively suggest that this compound will exhibit lower solubility in polar, protic solvents like water and higher solubility in less polar or non-polar organic solvents compared to its parent compound, picolinic acid.

Conclusion

References

The Rise of a Superstructure: A Technical Guide to the Discovery and History of Trifluoromethylpyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into the pyridine scaffold marked a pivotal moment in the development of modern agrochemicals and pharmaceuticals. This strategic molecular modification unlocked a new generation of highly effective and selective active ingredients. This in-depth technical guide explores the discovery, history, and core scientific principles of trifluoromethylpyridine carboxylic acids, a class of compounds that has led to groundbreaking products for crop protection and beyond.

A Historical Overview: From a Novel Synthesis to a Billion-Dollar Market

The journey of trifluoromethylpyridines began not with the carboxylic acids themselves, but with the foundational chemistry of introducing the trifluoromethyl group onto an aromatic ring. A significant milestone was the first synthesis of an aromatic compound bearing a trifluoromethyl group in 1898.[1] However, it was not until 1947 that this functional group was successfully introduced into a pyridine ring.[1]

The commercial potential of this new chemical class in agriculture was realized decades later. In 1982, Ishihara Sangyo Kaisha, Ltd. (ISK) commercialized fluazifop-butyl, the first herbicide containing a trifluoromethylpyridine (TFMP) moiety.[2] This event catalyzed a surge in research and development in the field. The 1980s saw a rapid increase in the demand for TFMP intermediates, driven by the discovery of their potent biological activities.[1][2]

A key development in the history of trifluoromethylpyridine carboxylic acids was the discovery of flonicamid by ISK in 1992.[3] Flonicamid, a selective aphicide, is a derivative of 4-(trifluoromethyl)nicotinic acid and represented a new mode of action for insecticides.[4][5][6] Later, in 2007, Bayer CropScience discovered fluopyram, a broad-spectrum fungicide and nematicide.[7][8][9] Fluopyram is a derivative of 2-(trifluoromethyl)pyridine-3-carboxylic acid and acts by inhibiting succinate dehydrogenase.[7][10][11][12][13]

Today, trifluoromethylpyridine carboxylic acids are indispensable building blocks in the agrochemical industry, with numerous products on the market and many more in development. Their unique physicochemical properties, conferred by the strongly electron-withdrawing trifluoromethyl group, continue to make them a focus of innovation.[2]

Physicochemical and Biological Properties

The presence of the trifluoromethyl group dramatically influences the physical, chemical, and biological properties of the pyridine carboxylic acid scaffold. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which in turn affects the acidity of the carboxylic acid, the reactivity of the pyridine ring, and the binding affinity of the molecule to its biological target.

Table 1: Physicochemical Properties of Key Trifluoromethylpyridine Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 | C7H4F3NO2 | 191.11 | 146-148 |

| 2-(Trifluoromethyl)pyridine-4-carboxylic acid | 131747-41-6 | C7H4F3NO2 | 191.11 | 217-223 |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 | C7H4F3NO2 | 191.11 | - |

| 6-(Trifluoromethyl)pyridine-3-carboxylic acid | 231291-22-8 | C7H4F3NO2 | 191.11 | - |

Table 2: Biological Activity of Key Trifluoromethylpyridine Carboxylic Acid Derivatives

| Derivative Name | Class | Target Organism | Mode of Action |

| Flonicamid | Insecticide | Aphids, Whiteflies, Thrips | Chordotonal organ modulator, feeding blocker |

| Fluopyram | Fungicide, Nematicide | Fungi, Nematodes | Succinate dehydrogenase inhibitor (SDHI) |

Key Synthetic Methodologies

The synthesis of trifluoromethylpyridine carboxylic acids has evolved significantly over the years. Early methods often involved harsh conditions and resulted in low yields. However, the increasing demand for these compounds has driven the development of more efficient and scalable synthetic routes.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

A common route to 4-(trifluoromethyl)nicotinic acid, the key intermediate for flonicamid, starts from the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide.[14][15] The resulting dihydroxypyridine is then chlorinated, followed by catalytic hydrogenation and hydrolysis to yield the final product.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

-

Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt. A mixture of cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base (e.g., N-methylmorpholine) is refluxed for 10-15 hours. The product is then filtered, washed, and dried.[14][15]

-

Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. The product from Step 1 is reacted with phosphorus oxychloride under reflux for 15-20 hours. The crude product is then purified and concentrated.[14][15]

-

Step 3: Catalytic Hydrogenation and Hydrolysis. The chlorinated intermediate is subjected to catalytic hydrogenation using a Pd/C catalyst, followed by hydrolysis with an aqueous base (e.g., NaOH) to yield 4-(trifluoromethyl)nicotinic acid.[14][15]

An alternative method involves the hydrolysis of 4-(trifluoromethyl)nicotinamide in the presence of a catalyst and aqueous sodium hydroxide.

Experimental Protocol: Hydrolysis of 4-(Trifluoromethyl)nicotinamide

-

A mixture of 4-(trifluoromethyl)nicotinamide, a Pd/MCM-22 catalyst, and a 25% aqueous sodium hydroxide solution is heated to 100 °C for 4 hours.[4]

-

After cooling, the pH is adjusted to 2 with concentrated hydrochloric acid.[4]

-

The resulting solid is filtered, washed with water, and dried to give 4-(trifluoromethyl)nicotinic acid.[4]

Synthesis of Flonicamid

Flonicamid is synthesized from 4-(trifluoromethyl)nicotinic acid through an acylation and amidation sequence.

Experimental Protocol: Synthesis of N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide (Flonicamid)

-

Step 1: Acyl Chlorination. 4-(Trifluoromethyl)nicotinic acid is reacted with an acyl chlorination reagent (e.g., thionyl chloride) to form 4-(trifluoromethyl)nicotinoyl chloride.[16]

-

Step 2: Amidation. The resulting acid chloride is then reacted with aminoacetonitrile hydrochloride in the presence of a base to yield flonicamid.[16]

Mechanisms of Action and Signaling Pathways

The biological activity of trifluoromethylpyridine carboxylic acid derivatives stems from their ability to specifically interact with and disrupt key biological processes in target organisms.

Flonicamid: A Chordotonal Organ Modulator

Flonicamid acts as a selective feeding blocker in piercing-sucking insects.[5][6][17] It disrupts the function of chordotonal organs, which are mechanoreceptors responsible for hearing, balance, and proprioception.[7][18] This disruption leads to a cessation of feeding, and the insect ultimately starves to death.[6] While the precise molecular target is still under investigation, it is known to be distinct from other major insecticide targets.[3]

Caption: Flonicamid's mode of action on insect chordotonal organs.

Fluopyram: A Succinate Dehydrogenase Inhibitor

Fluopyram is a potent inhibitor of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[7][10][11][12][13] By binding to the ubiquinone-binding site of the SDH enzyme, fluopyram blocks the transfer of electrons from succinate to ubiquinone.[12] This inhibition disrupts cellular respiration and energy production, leading to the death of the fungal or nematode pathogen.

Caption: Fluopyram's inhibition of the mitochondrial electron transport chain.

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyridine carboxylic acids represent a remarkable success story in modern chemistry. From their initial synthesis to their widespread application in agriculture, these compounds have demonstrated the power of rational molecular design. The unique properties imparted by the trifluoromethyl group have enabled the creation of highly effective and selective pesticides with novel modes of action. As challenges such as pesticide resistance and the need for more sustainable agricultural practices continue to grow, the trifluoromethylpyridine carboxylic acid scaffold will undoubtedly remain a fertile ground for the discovery of new and improved solutions for a growing world.

References

- 1. 2-(Trifluoromethyl)pyridine-4-carboxylic acid 97 131747-41-6 [sigmaaldrich.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 5. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 16. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 17. CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide - Google Patents [patents.google.com]

- 18. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

Chemical structure and IUPAC name of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Introduction

3-(Trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated heterocyclic compound that serves as a critical building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethylpyridine (TFMP) structural motif is a widely used strategy in medicinal chemistry to enhance the biological activity and physicochemical properties of a molecule.[1][2][3] The trifluoromethyl group, being strongly electron-withdrawing, can significantly increase a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of this compound is defined by a pyridine ring functionalized with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 3-position.

-

IUPAC Name: this compound

-

Synonyms: 3-(Trifluoromethyl)-2-picolinic acid[5]

-

CAS Number: 87407-12-3[5]

-

Molecular Formula: C₇H₄F₃NO₂[5]

-

Molecular Weight: 191.11 g/mol [5]

Below is a diagram representing the chemical structure of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound.

| Property | Value | Reference |

| Molecular Weight | 191.11 g/mol | [5] |

| Molecular Formula | C₇H₄F₃NO₂ | [5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 113 °C or 184-188 °C | |

| Purity | Typically >95% | [6] |

Note: Discrepancies in melting point values may arise from different analytical methods or sample purities.

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines is a cornerstone of fluoro-organic chemistry. While multiple routes exist, common industrial methods often involve the halogen exchange of trichloromethylpyridines or the cyclocondensation of building blocks already containing the trifluoromethyl group.[1][2]

A representative, though generalized, synthetic protocol for a compound like this compound could involve a multi-step process starting from a simpler pyridine derivative.

Representative Experimental Protocol:

-

Starting Material Selection: A plausible starting point is 2-methyl-3-aminopyridine.

-

Sandmeyer-type Reaction for Trifluoromethylation: The amino group at the 3-position can be converted to a trifluoromethyl group. This involves diazotization of the amine with a nitrite source (e.g., NaNO₂) in the presence of a strong acid, followed by reaction with a trifluoromethyl source such as trifluoromethyl copper, which can be generated in situ.

-

Oxidation: The methyl group at the 2-position is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or through catalytic oxidation methods.

-

Purification: The final product is isolated and purified, typically through recrystallization or column chromatography, to achieve the desired purity for subsequent applications.

The following diagram illustrates a conceptual workflow for this synthesis.

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Research and Development

Trifluoromethylpyridine derivatives are highly valued in the agrochemical and pharmaceutical industries.[1][2][7] Their utility stems from the unique properties imparted by the trifluoromethyl group.[4]

-

Pharmaceuticals: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activities. Derivatives have been explored for their roles as anticancer and antibacterial agents.[4] The trifluoromethyl group can enhance membrane permeability and metabolic stability, leading to improved pharmacokinetic profiles.[4]

-

Agrochemicals: The TFMP scaffold is present in numerous modern pesticides, including herbicides and fungicides.[1][3] The electron-withdrawing nature of the CF₃ group can be crucial for the molecule's mode of action and efficacy.

-

Materials Science: Fluorinated organic compounds are also of interest in the development of advanced materials due to their unique electronic and physical properties.

The diagram below illustrates the relationship between the compound's structure and its applications.

Caption: Relationship between structure, properties, and applications.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. It is classified as a Dangerous Good for transport.[5]

| Hazard Category | GHS Classification & Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9] H335: May cause respiratory irritation.[8][9] |

| Precautionary Statements | P261: Avoid breathing dust.[8][9] P280: Wear protective gloves/eye protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.[9]

-

Avoid formation of dust and aerosols.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

This compound is a valuable and versatile chemical intermediate. Its unique combination of a pyridine core and a trifluoromethyl group provides a powerful tool for chemists to modulate the properties of target molecules. Its established role in the synthesis of a wide range of biologically active compounds underscores its importance in the fields of drug discovery, agrochemical development, and beyond. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 80194-68-9 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)pyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

This technical guide provides a detailed overview of 3-(Trifluoromethyl)pyridine-2-carboxylic acid, a crucial building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, commercial availability, synthesis, quality control protocols, and its significant applications in the pharmaceutical industry, particularly in the development of novel therapeutics.

Core Chemical and Physical Data

This compound, also known as 3-(trifluoromethyl)-2-picolinic acid, is a substituted pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable synthon in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87407-12-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 191.11 g/mol | --INVALID-LINK-- |

| Melting Point | 110-130 °C (decomposes) | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to Off-White Solid | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in DMSO and Methanol (Slightly) | --INVALID-LINK-- |

Commercial Suppliers

A variety of chemical suppliers offer this compound in research and bulk quantities. The table below provides a summary of some key suppliers and their offerings.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 500 mg |

| Santa Cruz Biotechnology | Not specified | Inquire for availability |

| Oakwood Chemical | 97% | 1g, 5g, 25g, 100g |

| TCI America | Min. 98.0% (GC,T) | 100mg |

| Thermo Scientific Chemicals | 97% | 1 g |

| Manchester Organics | 97% | 25g |

Synthesis and Experimental Protocols

Below is a plausible, generalized experimental workflow for the synthesis of trifluoromethylpyridine derivatives, which can be adapted for the target molecule.

Caption: A generalized synthetic workflow for this compound.

Illustrative Synthesis Protocol

The following protocol is a representative example for the synthesis of a related compound and can be adapted by a skilled chemist for the synthesis of this compound.

-

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine. This intermediate can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination. Various methods have been reported, including vapor-phase reactions.[1][2]

-

Step 2: Grignard Formation. To a solution of 2-chloro-3-(trifluoromethyl)pyridine in an anhydrous ether solvent (e.g., THF, diethyl ether), magnesium turnings are added. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the Grignard reagent.

-

Step 3: Carboxylation. The freshly prepared Grignard reagent is cooled and then added to a flask containing dry ice (solid CO₂). The mixture is stirred and allowed to warm to room temperature.

-

Step 4: Work-up and Purification. The reaction is quenched with an aqueous acid solution (e.g., HCl). The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by recrystallization or column chromatography to yield this compound.